6-Amino-1-benzyl-5-bromouracil

Beschreibung

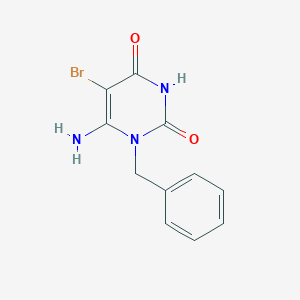

6-Amino-1-benzyl-5-bromouracil (CAS: 72816-87-6) is a halogenated uracil derivative with the molecular formula C₁₁H₁₀BrN₃O₂ and a molecular weight of 296.12 g/mol . It is a white crystalline solid with a melting point reported as 220–222°C () or >245°C (), though this discrepancy may reflect differences in purity or measurement conditions. The compound is soluble in aqueous base, DMF, DMSO, and methanol , and is typically stored at -20°C to ensure stability . Its HPLC purity exceeds 95%, making it suitable for research in medicinal chemistry and organic synthesis .

Structurally, it features:

- A benzyl group at the N1 position, enhancing lipophilicity.

- A bromo substituent at C5, which confers electrophilic reactivity.

- An amino group at C6, enabling hydrogen bonding and nucleophilic interactions.

These functional groups position it as a versatile intermediate for synthesizing heterocyclic compounds (e.g., pyrimidines) and exploring enzyme inhibition .

Eigenschaften

IUPAC Name |

6-amino-1-benzyl-5-bromopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c12-8-9(13)15(11(17)14-10(8)16)6-7-4-2-1-3-5-7/h1-5H,6,13H2,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHMQYHCJPMREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356357 | |

| Record name | 6-AMINO-1-BENZYL-5-BROMOURACIL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72816-87-6 | |

| Record name | 6-AMINO-1-BENZYL-5-BROMOURACIL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Stoichiometric Optimization

A molar ratio of DBDMH to uracil between 0.6:1 and 1.2:1 ensures complete conversion without excess bromine waste. Example 9 of the patent achieved 99.0% yield using 1.2 mol equivalents of DBDMH at 50°C for 1.5 hours. Higher ratios (>1.5:1) risk over-bromination, while lower ratios (<0.6:1) lead to unreacted starting material.

Functionalization at N1 and C6 Positions: Benzylation and Amination

Following bromination, subsequent modifications introduce the benzyl group at N1 and the amino group at C6. While the provided sources focus on bromination, standard organic transformations can be inferred for these steps:

N1-Benzylation Strategies

Benzylation typically employs benzyl chloride/bromide under basic conditions (e.g., K₂CO₃ in DMF). The reaction proceeds via nucleophilic substitution, requiring anhydrous conditions to prevent hydrolysis.

C6-Amination Techniques

Amination at C6 may involve:

-

Hofmann degradation of a pre-existing amide group.

-

Direct amination using ammonium hydroxide under high-pressure conditions.

Integrated Synthesis Pathway for 6-Amino-1-benzyl-5-bromouracil

Combining the above steps, a proposed synthesis route is:

-

N1-Benzylation : 5-bromouracil + benzyl bromide → 1-benzyl-5-bromouracil.

-

C6-Amination : 1-benzyl-5-bromouracil → this compound.

Table 2: Hypothetical Reaction Conditions for Full Synthesis

| Step | Reagents/Conditions | Expected Yield (%) |

|---|---|---|

| Bromination | DBDMH, AcOH/Ac₂O, 50°C, 1.5h | 99.9 |

| Benzylation | BnBr, K₂CO₃, DMF, 80°C, 12h | 85–90 |

| Amination | NH₃, CuCl₂, EtOH, 100°C, 24h | 75–80 |

Process Optimization and Scalability

The patent emphasizes industrial scalability for 5-bromouracil production, with key advantages:

-

Reduced reaction time : 1.5 hours vs. 6–24 hours in traditional methods.

-

Simplified workup : Filtration and ethyl acetate washing replace column chromatography.

-

Cost efficiency : Acetic acid (≈$0.50/L) replaces expensive DMF (≈$50/L).

For benzylation and amination, microwave-assisted synthesis could further reduce reaction times and improve yields, though experimental validation is required.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-1-benzyl-5-bromouracil undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.

Amination Reactions: The amino group at the 6-position can participate in further functionalization.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Wissenschaftliche Forschungsanwendungen

6-Amino-1-benzyl-5-bromouracil is utilized in several scientific research applications, including:

Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Exploring its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Amino-1-benzyl-5-bromouracil involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to form hydrogen bonds with the active sites of certain enzymes, thereby inhibiting their activity. This interaction can alter the enzyme’s function and affect various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares 6-amino-1-benzyl-5-bromouracil with structurally related uracil derivatives:

*Calculated from molecular formula.

Key Observations:

Substituent Effects: The benzyl group at N1 in the target compound increases molecular weight and lipophilicity compared to methyl-substituted analogs (e.g., 6-amino-5-bromo-1-methyluracil). This may enhance membrane permeability in biological systems . Bromo at C5 enhances electrophilicity, making the compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) . Amino vs. Methylamino: The C6 amino group in the target compound facilitates hydrogen bonding, whereas methylamino (in 6-amino-1-benzyl-5-methylaminouracil) introduces steric hindrance and alters electronic properties .

Pharmacological Relevance: 6-Amino-5-bromo-1-methyluracil monohydrate (6ABMU) specifically inhibits uracil phosphoribosyltransferase, a key enzyme in nucleotide salvage pathways . The target compound’s benzyl group may confer distinct selectivity profiles, though specific targets remain underexplored. 5-Bromo-6-methyluracil lacks the amino group, reducing its utility in hydrogen-bond-driven interactions .

Physicochemical Properties

Biologische Aktivität

6-Amino-1-benzyl-5-bromouracil is a pyrimidine derivative that has garnered attention due to its unique structural features and potential biological activities. The compound contains both an amino group and a benzyl group, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

| Feature | Description |

|---|---|

| Chemical Formula | CHBrNO |

| Molecular Weight | 292.12 g/mol |

| Functional Groups | Amino group (-NH), bromine atom (Br), benzyl group (CH-CH-) |

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The presence of the bromine atom at the 5-position allows for nucleophilic substitution reactions, while the amino group at the 6-position can participate in hydrogen bonding with target macromolecules. This dual functionality enables the compound to inhibit enzyme activity, thereby influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in nucleotide metabolism, which is crucial for cellular proliferation and survival.

- Binding Affinity : Studies indicate that this compound has a significant binding affinity for certain receptors, potentially modulating their activity.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antiviral Activity : Similar compounds have demonstrated efficacy against HIV and herpes viruses by inhibiting viral reverse transcriptase and other essential enzymes involved in viral replication .

- Antitumor Potential : The compound's structural similarity to established anticancer agents suggests potential cytotoxic effects against various cancer cell lines. Preliminary studies indicate activity against murine leukemia and breast carcinoma cells .

- Antimycobacterial Properties : Derivatives of uracil have been shown to inhibit the growth of Mycobacterium tuberculosis, suggesting that this compound may exhibit similar properties .

Case Studies

Several studies have explored the biological implications of this compound:

- Antiviral Efficacy :

-

Cytotoxicity Against Cancer Cells :

- Research involving various cancer cell lines revealed that this compound induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

- Inhibition of Mycobacterial Growth :

Comparison with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Amino-5-bromouracil | Lacks benzyl group | Antiviral and anticancer properties |

| 1-Benzyluracil | Lacks bromine atom | Limited antiviral activity |

| 5-Bromouracil | Lacks both amino and benzyl groups | Primarily used as a research tool |

Q & A

Q. What are the optimal storage conditions for 6-amino-1-benzyl-5-bromouracil to ensure stability?

The compound should be stored at -20°C in airtight containers to prevent degradation. It is hygroscopic and sensitive to light and moisture, which can lead to decomposition or unwanted side reactions during storage. Solubility in polar aprotic solvents (e.g., DMF, DMSO) and methanol suggests that lyophilization or solvent-free storage is ideal .

Q. How can researchers synthesize this compound in the lab?

A common method involves benzylation of 5-bromouracil using benzyl bromide under basic conditions (e.g., K₂CO₃ in anhydrous DMF). Key steps include:

- Sonication to dissolve 5-bromouracil in DMF.

- Slow addition of benzyl bromide (1.05 equivalents) to the potassium salt of 5-bromouracil.

- Acidification with acetic acid and purification via column chromatography (3–5% isopropanol in toluene) to isolate the mono-benzylated product (41% yield) . Alternative routes involve condensation of 2,4-bis(trimethylsilyloxy)-5-bromopyrimidine with benzyl halides at 160–170°C .

Q. What solvent systems are recommended for dissolving this compound in experimental setups?

The compound is soluble in DMF, DMSO, methanol, and aqueous base (e.g., NaOH or KOH solutions). For kinetic studies, DMSO is preferred due to its inertness and high solubility (~50 mg/mL). In aqueous buffers (pH >10), solubility increases significantly, but hydrolysis risks must be monitored .

Q. How can purity be assessed after synthesis?

Use HPLC with UV detection (λ = 254 nm) and a C18 column. A reported purity of >95% was achieved using a gradient elution of acetonitrile/water (0.1% TFA) . Confirmatory techniques include:

- ¹H/¹³C NMR : Peaks for the benzyl group (δ 5.1 ppm, CH₂) and uracil ring protons (δ 8.2 ppm, NH₂).

- Mass spectrometry : Expected [M+H]⁺ at m/z 297.12 .

Advanced Research Questions

Q. How can reaction yields be improved during benzylation to minimize di-substitution?

Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing bromine at C5 activates the uracil ring for SNAr reactions. For example:

- Amination : React with NH₃/EtOH at 80°C to replace Br with NH₂.

- Cross-coupling : Use Pd catalysts for Suzuki-Miyaura reactions with aryl boronic acids .

Q. What strategies mitigate contradictions in reported solubility data?

Conflicting solubility profiles (e.g., aqueous base vs. organic solvents) arise from pH-dependent tautomerism. For reproducible results:

- Pre-dissolve in DMSO (10 mM stock) for organic reactions.

- Use pH 10 buffers (0.1 M NaOH) for aqueous studies .

Methodological Considerations

- Handling Air-Sensitive Intermediates : Conduct benzylation under argon to prevent oxidation of the uracil ring.

- Scale-Up Challenges : Column chromatography is impractical for large-scale purification. Switch to recrystallization (ethanol/water, 70:30) with >85% recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.